molecular formula C8H10N2O B14715635 N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide CAS No. 22119-48-8

N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide

Cat. No.: B14715635
CAS No.: 22119-48-8
M. Wt: 150.18 g/mol
InChI Key: LYDLITRBOHHGOD-UHFFFAOYSA-N
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Description

N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide typically involves the reaction of 6-methylpyridin-2-ylmethanamine with an oxidizing agent. One common method is to use hydrogen peroxide or a peracid as the oxidizing agent under controlled conditions to introduce the N-oxide functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Higher-order N-oxides.

    Reduction: 6-methylpyridin-2-ylmethanamine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide involves its interaction with molecular targets through its N-oxide functionality. This group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyridine ring can also engage in π-π stacking and hydrogen bonding, affecting its binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    N-Methylmethanimine: A simpler imine with similar reactivity but lacking the pyridine ring.

    6-Methylpyridin-2-ylmethanamine: The parent amine without the N-oxide group.

    N-Methyl-1-(pyridin-2-yl)methanamine: A related compound with a different substitution pattern.

Uniqueness

N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide is unique due to the presence of both the N-oxide group and the methyl-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

22119-48-8

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-methyl-1-(6-methylpyridin-2-yl)methanimine oxide

InChI

InChI=1S/C8H10N2O/c1-7-4-3-5-8(9-7)6-10(2)11/h3-6H,1-2H3

InChI Key

LYDLITRBOHHGOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C=[N+](C)[O-]

Origin of Product

United States

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